3-Bromo-5-methyl-N-(2-methylpropyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-5-methyl-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)7-14-12(15)10-4-9(3)5-11(13)6-10/h4-6,8H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQYGYJLBCEYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Outline:
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination and methylation | Starting from 3-bromo-5-methylbenzoic acid or ester | Introduction of bromine and methyl groups at 3- and 5-positions respectively |
| 2 | Activation of carboxylic acid | Conversion to acid chloride or ester (e.g., using SOCl2 or thionyl chloride) | Activated intermediate ready for amide formation |
| 3 | Amide formation | Reaction of activated acid derivative with 2-methylpropylamine under controlled temperature, often in an inert solvent like tetrahydrofuran or dichloromethane | Formation of this compound |
| 4 | Purification | Crystallization or chromatographic techniques | Pure target compound with high yield and purity |
Research Findings and Data from Related Syntheses
Amide Formation Efficiency: Literature on similar benzamide syntheses shows that using acid chlorides with primary amines like 2-methylpropylamine typically yields over 90% of the amide product under mild conditions (room temperature to 50°C) in aprotic solvents.
Catalysts and Additives: Use of coupling agents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or bases like triethylamine can improve reaction rates and yields by neutralizing generated HCl during amide bond formation.
Reaction Conditions: Stirring at room temperature overnight or slight heating accelerates the amide bond formation without significant side reactions.
Purity and Yield: Purification by filtration after acid-base workup and drying typically results in purity above 98% and yields ranging from 85% to 95%.
Comparative Data Table of Similar Benzamide Syntheses
Notes on Alternative Routes and Considerations
Direct Amidation: Some protocols allow direct amidation of carboxylic acids with amines under dehydrating conditions or with coupling agents (e.g., DCC, EDC), but acid chloride intermediates often provide higher yields and cleaner reactions for substituted benzoic acids.
Bromination Step: If starting from methylbenzoic acid derivatives, selective bromination at the 3-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.
Safety and Environmental Concerns: Handling brominated compounds and acid chlorides requires proper precautions due to their corrosive and toxic nature.
Summary Table of Preparation Method for this compound
| Preparation Stage | Description | Typical Reagents/Conditions | Expected Outcome |
|---|---|---|---|
| Starting Material Prep | Obtain or synthesize 3-bromo-5-methylbenzoic acid/ester | Bromination of 5-methylbenzoic acid or ester | Correct substitution pattern on aromatic ring |
| Activation | Convert acid to acid chloride | Thionyl chloride (SOCl2), reflux | Acid chloride intermediate |
| Amide Formation | React acid chloride with 2-methylpropylamine | Room temp to 50°C, inert solvent (THF, DCM), base catalyst (DBU or Et3N) | Formation of benzamide bond |
| Workup and Purification | Acid-base extraction, filtration, drying | Aqueous HCl wash, recrystallization | Pure this compound |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Suzuki-Miyaura Coupling: Palladium catalyst (Pd) with boronic acids in the presence of a base like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of methoxy derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Bromo-5-methyl-N-(2-methylpropyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The bromine and methyl groups on the benzene ring can influence the compound’s binding affinity to enzymes and receptors. The amide group can form hydrogen bonds with biological macromolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- Bromo Substituent : The electron-withdrawing bromine at position 3 may influence reactivity in electrophilic substitution or metal-catalyzed reactions.
- Methyl Group : The 5-methyl substituent adds steric hindrance and modulates electron density on the aromatic ring.
Comparison with Structurally Similar Benzamides
Substituent Position and Electronic Effects
The position of substituents on the benzamide core significantly impacts electronic and steric properties:
Key Observations :
- Bromine Position : Bromine at position 3 (target compound) vs. 5 () alters electronic effects. A meta-bromo group may direct electrophilic reactions differently compared to para-bromo analogs.
- Methyl vs. Hydroxyl/Amino Groups: Methyl (electron-donating) in the target compound contrasts with hydroxyl () or amino () groups, which offer hydrogen-bonding or reactive sites.
Amide Side Chain Variations
The nature of the amide substituent influences solubility, steric interactions, and biological activity:
Key Observations :
- Isobutyl vs. Polar Side Chains: The isobutyl group in the target compound reduces solubility compared to dimethylaminopropyl () or hydroxyl-containing () analogs.
- Directing Groups : highlights the utility of N,O-bidentate groups in metal-catalyzed C–H activation, a feature absent in the target compound.
Biological Activity
3-Bromo-5-methyl-N-(2-methylpropyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a bromine atom and a branched alkyl group significantly influences its chemical reactivity and biological interactions.
Antitumor Activity
Research indicates that benzamide derivatives, including this compound, exhibit notable antitumor properties. A study demonstrated that benzamide derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for cancer cell survival.
- Modulation of Receptor Activity : The structural features allow for interaction with various receptors, potentially modulating their activity.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound inhibits the growth of several cancer cell lines. For instance, it was found to reduce cell viability in breast and lung cancer models by inducing apoptosis through caspase activation.
- Animal Models : Animal studies indicated that administration of this compound resulted in reduced tumor size in xenograft models. The observed effects were attributed to both direct cytotoxicity and modulation of the tumor microenvironment.
Comparative Analysis
A comparison with other benzamide derivatives highlights the unique properties of this compound:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Bromine substitution, branched alkyl group | Antitumor activity, apoptosis induction |
| N-(4-chlorophenyl)benzamide | Chlorine substitution | Moderate cytotoxicity |
| N-(2-hydroxyphenyl)benzamide | Hydroxyl group presence | Neuroprotective effects |
Research Findings
Recent studies have revealed that compounds similar to this compound can also exhibit neuroprotective effects. For example, benzamides have been explored for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide to improve yield and purity?
- Methodology :
- Reaction Conditions : Use coupling agents like EDCl/HOBt for amide bond formation between 3-bromo-5-methylbenzoic acid and 2-methylpropylamine. Solvent choice (e.g., DMF or THF) and temperature (40–60°C) significantly impact reaction efficiency .
- Catalysis : Transition-metal catalysts (e.g., Pd for bromo-substituent retention) or microwave-assisted synthesis can reduce side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Monitor by TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm structure via NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, isobutyl CH at δ 3.1–3.3 ppm) and NMR (carbonyl C=O at ~167 ppm) .
- Mass Spectrometry : ESI-MS (m/z 312.08 [M+H]) validates molecular weight .
- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (±0.3%) .
Q. How can researchers troubleshoot low solubility of this compound in aqueous buffers for biological assays?
- Methodology :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization .
- pH Adjustment : Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 5.0) to exploit protonation of the amide group.
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends are observed for substituents on the benzamide scaffold in pharmacological studies?
- Methodology :
- Substituent Analysis : Compare analogs (e.g., 3-Bromo vs. 3-Chloro, N-isobutyl vs. N-ethyl) in receptor-binding assays. For example:
| Substituent (R) | P2X7 IC (nM) | LogP |
|---|---|---|
| 3-Bromo, N-isobutyl | 18 (human) | 3.2 |
| 3-Chloro, N-ethyl | 85 (human) | 2.8 |
| Data adapted from P2X7 antagonist studies . |
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinity to target receptors .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction : Refine data with SHELXL (R-factor ≤ 0.05) to determine torsion angles and bond lengths. Example refinement parameters:
| Parameter | Value |
|---|---|
| Space Group | P2/c |
| R (I > 2σ) | 0.037 |
| C-Br Bond Length | 1.89 Å |
| Based on SHELX protocols and CCDC deposition standards . |
- Compare with DFT Calculations : Validate experimental geometry using Gaussian09 (B3LYP/6-31G* level) .
Q. What strategies address contradictory in vitro vs. in vivo efficacy data for this compound in pain models?
- Methodology :
- Species-Specific Assays : Test human vs. rat P2X7 receptors (e.g., AACBA shows IC = 18 nM for human vs. 980 nM for rat in YO-PRO-1 uptake assays) .
- Metabolic Stability : Conduct liver microsome studies (e.g., t < 30 min in rat S9 fractions) to identify rapid clearance issues .
- Pharmacokinetic Profiling : Measure plasma exposure (AUC) and brain penetration (K > 0.3) in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
